molecular formula C11H6F3NO2 B8193316 6-(Trifluoromethyl)quinoline-8-carboxylic acid

6-(Trifluoromethyl)quinoline-8-carboxylic acid

Cat. No.: B8193316
M. Wt: 241.17 g/mol
InChI Key: UPJZPWPDIZFJNK-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)quinoline-8-carboxylic acid is a fluorinated quinoline derivative. The quinoline ring system is a heterocyclic aromatic organic compound with a wide range of applications in medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)quinoline-8-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 6-trifluoromethyl-5,7,8-trifluoroquinoline with suitable reagents under controlled conditions . The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps like condensation, hydrolysis, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)quinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)quinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antibacterial or antineoplastic activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated quinolines, such as:

Uniqueness

6-(Trifluoromethyl)quinoline-8-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the carboxylic acid functional group. This combination enhances its chemical stability and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

6-(trifluoromethyl)quinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)7-4-6-2-1-3-15-9(6)8(5-7)10(16)17/h1-5H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJZPWPDIZFJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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